molecular formula C11H15NO3S B044691 Methiocarb sulfoxide CAS No. 2635-10-1

Methiocarb sulfoxide

Cat. No. B044691
CAS RN: 2635-10-1
M. Wt: 241.31 g/mol
InChI Key: FNCMBMZOZQAWJA-UHFFFAOYSA-N
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Description

Methiocarb sulfoxide is a carbamate insecticide used to control rice insects . It is a metabolite of methiocarb present in honey .


Synthesis Analysis

Methiocarb (3) is synthesized by Bayer from 4-methylthio-3,5-xylenol (1) and methyl isocyanate (2). The xylenol (1) acts as the nucleophile in this reaction, attacking the partially positively charged carbon in the isocyanate (2) .


Molecular Structure Analysis

The empirical formula of Methiocarb sulfoxide is C11H15NO3S. Its molecular weight is 241.31 .


Chemical Reactions Analysis

Methiocarb is mainly metabolized to methiocarb phenol and minor to methiocarb sulfoxide and methiocarb sulfoxide phenol . A new method to determine the amount of methiocarb and its two metabolites, the sulfoxide and sulfone in soil and rice plant is described .


Physical And Chemical Properties Analysis

Methiocarb sulfoxide has a boiling point of 399.0±42.0 °C, a density of 1.25±0.1 g/cm3, and a solubility of 0.027 g/l at 20°C in water .

Scientific Research Applications

Pest Control in Corn Crops

Methiocarb sulfoxide is a metabolite of methiocarb, a methylcarbamate insecticide . It has been found in corn plants grown from seeds coated with methiocarb . This suggests that methiocarb sulfoxide could be used for pest control in corn crops .

Systemic Distribution in Plants

Despite methiocarb being a non-systemic pesticide, its metabolite, methiocarb sulfoxide, has been found in high concentrations in both guttations and leaves of corn plants . This indicates that methiocarb sulfoxide may have systemic properties different from its parent active ingredient .

Alternative to Banned Insecticides

In 2018, the European Union banned some neonicotinoids and fipronil as seed coating insecticides in open fields . Consequently, methiocarb and less-toxic neonicotinoids, such as thiacloprid, have been authorized and largely used as alternative pesticides for corn seed coating . Methiocarb sulfoxide, being a metabolite of methiocarb, could therefore be used as an alternative to these banned insecticides .

Environmental Impact Study

The presence of methiocarb sulfoxide in guttation drops and leaves raises safety concerns given that it is more toxic than the parent compound for some non-target species . Therefore, it can be used in environmental impact studies to understand the effects of pesticides on non-target species .

Toxicity Studies

Methiocarb sulfoxide is known to be more toxic than the parent compound for mice . Therefore, it can be used in toxicity studies to understand the effects of pesticides on small mammals .

Control of Rice Insects

Methiocarb sulfoxide is used to control rice insects . It is a metabolite of methiocarb present in honey . This suggests that methiocarb sulfoxide could be used for pest control in rice crops .

Mechanism of Action

Target of Action

Methiocarb sulfoxide primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme that terminates signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .

Mode of Action

Methiocarb sulfoxide acts as an acetylcholinesterase inhibitor . The compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . The product of the cleavage of the carbamate group of methiocarb is methylcarbamic acid, which binds to cholinesterase after the reaction . This binding inhibits the function of cholinesterase, resulting in elevated acetylcholine levels .

Biochemical Pathways

The biochemical pathway affected by methiocarb sulfoxide involves the cholinergic system . By inhibiting AChE, methiocarb sulfoxide disrupts the normal function of the cholinergic system, leading to an accumulation of acetylcholine. This accumulation can result in overstimulation of the muscles and glands, leading to various physiological effects.

Pharmacokinetics

Methiocarb sulfoxide, a metabolite of methiocarb, has been found in high concentrations in both guttations and leaves of corn plants grown from coated seeds . This suggests that the compound may have systemic properties, despite methiocarb being classified as a non-systemic pesticide

Result of Action

The inhibition of AChE by methiocarb sulfoxide leads to an accumulation of acetylcholine, which can cause overstimulation of the muscles and glands . This can lead to a variety of symptoms, including muscle weakness, blurred vision, and excessive salivation. In severe cases, it can cause respiratory failure and death .

Action Environment

The action of methiocarb sulfoxide can be influenced by various environmental factors. For instance, the compound has been found in high concentrations in corn plants grown from coated seeds , suggesting that it can be taken up by plants and distributed systemically. This raises safety concerns, as methiocarb sulfoxide is more toxic than the parent compound for some non-target species .

Safety and Hazards

Methiocarb sulfoxide causes serious eye irritation, is harmful if inhaled, may cause drowsiness or dizziness, is suspected of damaging the unborn child, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life .

Future Directions

Due to its toxicity, methiocarb approval as a plant protection product has been withdrawn by the EU effective 2020 . The methiocarb main metabolite, methiocarb sulfoxide, was found at a mean concentration of 0.61±1.12 µg mL −1 in guttation drops and 4.4±2.1 µg g −1 in leaves . This result raises safety concerns given that methiocarb sulfoxide is more toxic than the parent compound for some non-target species .

properties

IUPAC Name

(3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCMBMZOZQAWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042139
Record name Methiocarb sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methiocarb sulfoxide

CAS RN

2635-10-1
Record name Methiocarb sulfoxide
Source CAS Common Chemistry
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Record name Methiocarb sulfoxide
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Record name Methiocarb sulfoxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate
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Record name METHIOCARB SULFOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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